N-(4-Chlorophenyl)-1,3-propanesultam

Lipophilicity Physicochemical Property Medicinal Chemistry

N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4) is an N-arylated cyclic sulfonamide (sultam) with the systematic name 2-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide. This compound features a 1,3-propanesultam ring bearing a 4-chlorophenyl substituent, resulting in a molecular formula of C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol.

Molecular Formula C9H10ClNO2S
Molecular Weight 231.7 g/mol
CAS No. 71703-13-4
Cat. No. B3024123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-1,3-propanesultam
CAS71703-13-4
Molecular FormulaC9H10ClNO2S
Molecular Weight231.7 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H10ClNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
InChIKeyZCMOUUAHRSJJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4) – An Overview for Scientific Procurement


N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4) is an N-arylated cyclic sulfonamide (sultam) with the systematic name 2-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide [1]. This compound features a 1,3-propanesultam ring bearing a 4-chlorophenyl substituent, resulting in a molecular formula of C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol [1]. As a versatile building block, it is employed in the synthesis of more complex molecules, particularly within medicinal chemistry and chemical biology programs [2].

Why Generic Substitution of N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4) Is Not Advisable


Within the class of N-aryl-1,3-propanesultams, seemingly minor changes to the aryl substituent can lead to significant and quantifiable differences in key physicochemical properties, such as lipophilicity [1]. These differences directly impact downstream biological performance, including target binding affinity, cellular permeability, and metabolic stability. Therefore, substituting N-(4-Chlorophenyl)-1,3-propanesultam with a close analog (e.g., a 4-fluoro or 3-chloro derivative) without experimental validation introduces a high risk of altering a lead compound's activity profile. The quantitative evidence presented in Section 3 demonstrates why this specific compound, with its unique 4-chloro substitution pattern, must be considered a distinct chemical entity for procurement and research purposes.

N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4): A Quantitative Guide to Product-Specific Differentiation


LogP Comparison: N-(4-Chlorophenyl)-1,3-propanesultam vs. N-(4-Fluorophenyl)-1,3-propanesultam

N-(4-Chlorophenyl)-1,3-propanesultam exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 1.8) compared to its 4-fluoro analog (XLogP3-AA = 1.3) [1] [2]. This difference of 0.5 log units corresponds to a more than three-fold higher partition coefficient in an octanol-water system, which can influence membrane permeability and target engagement.

Lipophilicity Physicochemical Property Medicinal Chemistry

Purity and Analytical Specification: N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4) vs. Its 3-Chloro Regioisomer

Commercially available N-(4-Chlorophenyl)-1,3-propanesultam is routinely offered with a certified purity of 98% by reputable vendors . In contrast, the 3-chloro regioisomer (CAS 71703-12-3) is commonly supplied at a lower certified purity of 97% .

Chemical Purity Regioisomer Procurement

Synthetic Accessibility: The 4-Chloro Substituent Enables High-Yield Pd-Catalyzed N-Arylation

The palladium-catalyzed cross-coupling of 1,3-propanesultam with aryl halides is a robust method for synthesizing N-arylated sultams. This methodology, using a Xantphos ligand, has been demonstrated to provide desired products in 62–93% isolated yield across a variety of aryl halides [1]. This high-yielding approach directly applies to the synthesis of N-(4-Chlorophenyl)-1,3-propanesultam using 4-chloroiodobenzene or 4-bromochlorobenzene.

Synthetic Chemistry Catalysis Yield

N-(4-Chlorophenyl)-1,3-propanesultam (CAS 71703-13-4): Recommended Application Scenarios Based on Quantitative Evidence


Lead Optimization: Tuning Lipophilicity in a Sultam-Based Scaffold

Use N-(4-Chlorophenyl)-1,3-propanesultam as a specific tool to increase molecular lipophilicity (XLogP3-AA = 1.8) within a series, for example, when transitioning from a more polar 4-fluoro analog (XLogP3-AA = 1.3). This is based on the quantifiable logP difference of 0.5 units [1][2].

High-Throughput Screening (HTS) and Biological Assays Requiring High Purity

Procure N-(4-Chlorophenyl)-1,3-propanesultam with a certified purity of 98% for HTS campaigns and follow-up dose-response assays, minimizing the risk of false positives or negatives associated with lower-purity material .

Synthesis of Complex Medicinal Chemistry Building Blocks

Leverage the established Pd-catalyzed N-arylation methodology for 1,3-propanesultams to reliably synthesize N-(4-Chlorophenyl)-1,3-propanesultam in high yields (62–93% range) as an intermediate for further functionalization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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